Antitubercular Activity: Oxazolo[4,5-c]quinoline Derivatives Outperform First-Line Drug Isoniazid
A series of 1,3-oxazolo[4,5-c]quinoline derivatives demonstrated superior in vitro potency against Mycobacterium tuberculosis H37Rv compared to the standard first-line drug, isoniazid (INH). The most active compounds exhibited a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, representing a 33% improvement over the comparator [1].
| Evidence Dimension | In vitro antitubercular activity (MIC) |
|---|---|
| Target Compound Data | MIC = 1 µg/mL for lead compounds (6a, 6c, 6g, 6j, 6k, 6n) |
| Comparator Or Baseline | Isoniazid (INH), MIC = 1.5 µg/mL |
| Quantified Difference | 33% improvement in potency (1.0 vs 1.5 µg/mL) |
| Conditions | Against M. tuberculosis H37Rv (ATCC 27294) |
Why This Matters
Demonstrating superior potency to a first-line drug like INH is a critical differentiator for prioritizing these compounds in drug discovery programs targeting tuberculosis, especially in the context of multi-drug resistance.
- [1] Eswaran S, Adhikari AV, Chowdhury IH, Pal NK, Thomas KD. New 1,3-oxazolo[4,5-c]quinoline derivatives: synthesis and evaluation of antibacterial and antituberculosis properties. Eur J Med Chem. 2010 Mar;45(3):957-66. PMID: 20034708. View Source
